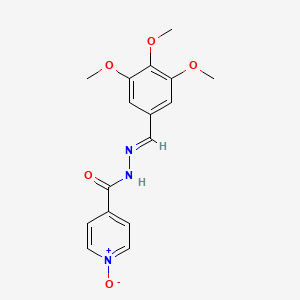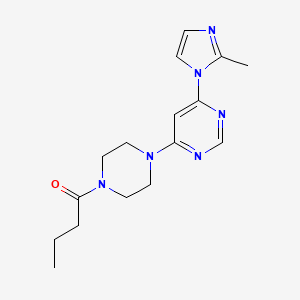![molecular formula C15H12ClFN4O B5534160 2-[(2-chlorophenyl)(4H-1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol](/img/structure/B5534160.png)
2-[(2-chlorophenyl)(4H-1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that are synthesized and characterized for their unique structural and functional properties. It incorporates elements like chlorophenyl, triazole, and fluorophenol groups, which contribute to its potential for diverse applications in materials science, pharmacology, and chemical synthesis.
Synthesis Analysis
The synthesis of structurally related compounds involves multiple steps, including the treatment of precursor chemicals with specific reagents under controlled conditions to achieve high yields and purity. For instance, compounds with similar structural motifs have been synthesized through reactions involving dimethylformamide solvent, crystallization, and single crystal diffraction techniques to determine their structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like single crystal X-ray diffraction, revealing their crystalline form and confirming their molecular geometry. These analyses highlight the planarity of the molecule and the orientation of substituent groups, which are essential for understanding the compound's reactivity and interaction with other molecules (Liang, 2009).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions and properties, including electrophilic amination reactions that demonstrate their reactivity towards different chemical groups. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications (Bombek, Požgan, Kočevar, & Polanc, 2004).
Physical Properties Analysis
The physical properties, such as crystallization behavior and thermal stability, of similar compounds have been characterized. Studies show that these compounds can form stable crystalline structures with specific solvent systems and exhibit high thermal stability, which is important for their practical applications (Zhang, Wang, Zhang, Fan, & Xiao, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined through experimental and theoretical analyses. For instance, studies on the chemical reactivity and molecular geometry using quantum chemical calculations provide insights into the compound's potential chemical behavior and applications (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)-(1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c16-13-4-2-1-3-11(13)15(20-21-8-18-19-9-21)12-7-10(17)5-6-14(12)22/h1-9,15,20,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFYVOYQNVGSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)O)NN3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)-(1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5534083.png)
![5-[4-(1-adamantylacetyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5534085.png)
![5-(4-methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5534100.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5534101.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5534106.png)


![N-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5534141.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5534142.png)

![((1S)-1-{[6-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}propyl)amine](/img/structure/B5534148.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)
![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)